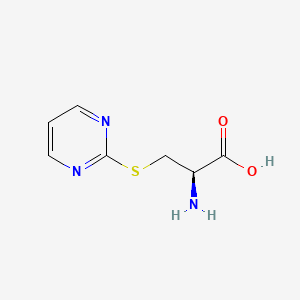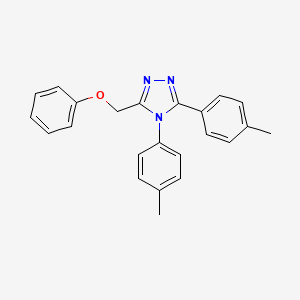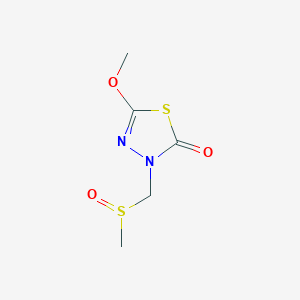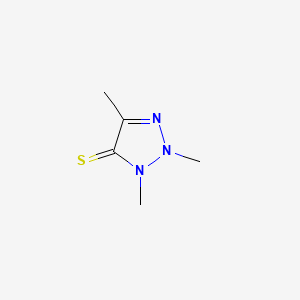
S-Pyrimidin-2-yl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is a chiral amino acid derivative featuring a pyrimidine ring attached to a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-2-thiol and ®-2-amino-3-chloropropanoic acid.
Thioether Formation: The key step involves the nucleophilic substitution reaction where pyrimidine-2-thiol reacts with ®-2-amino-3-chloropropanoic acid under basic conditions to form the thioether linkage.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the pyrimidine ring or the thioether linkage.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
2-Amino-3-(pyridin-2-ylthio)propanoic acid: A structurally related compound with a pyridine ring instead of a pyrimidine ring.
2-Amino-3-(thiazol-2-ylthio)propanoic acid: Another analog with a thiazole ring.
Uniqueness
®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is unique due to its chiral center and the presence of a pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
35608-73-2 |
|---|---|
Fórmula molecular |
C7H9N3O2S |
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-pyrimidin-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2S/c8-5(6(11)12)4-13-7-9-2-1-3-10-7/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1 |
Clave InChI |
CEGLUDZUJKVCPS-YFKPBYRVSA-N |
SMILES isomérico |
C1=CN=C(N=C1)SC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CN=C(N=C1)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)


![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)




![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
